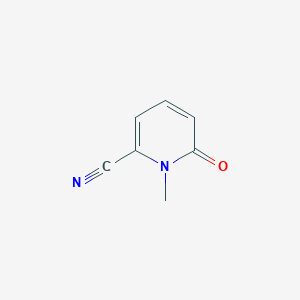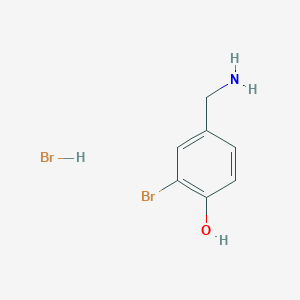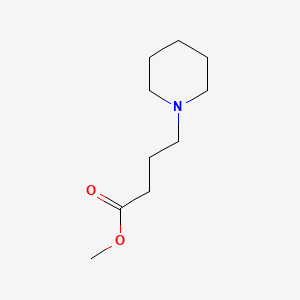
4-Piperidinebutyric acid, methyl ester
Übersicht
Beschreibung
4-Piperidinebutyric acid, methyl ester is an organic compound that has gained attention due to its potential applications in various fields of research and industry. It is also known as 4- (Piperidin-4-yl)butanoic acid hydrochloride . The molecular formula of this compound is C10H19NO2 .
Chemical Reactions Analysis
Esters, including 4-Piperidinebutyric acid, methyl ester, undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Substrate Studies
4-Piperidinebutyric acid, methyl ester, particularly as N-[11C]methylpiperidine esters, has been studied for its in vivo reactivity as a substrate for acetylcholinesterase in the brain. These esters are effective in vivo substrates for mammalian cholinesterases. Modifications in the structure of these esters can either increase or decrease their reactivity toward acetylcholinesterase, providing valuable insights into enzyme-substrate interactions (Kilbourn et al., 1998).
Structural and Reactivity Studies
The ester of 4-piperidinebutyric acid, methyl ester, has been a focus in studies involving the preparation of derivatives and understanding their reactivity. For example, its use in the synthesis of natural products and compounds with pharmacological interest, like emetine-like antiepileptic agents and herbicides, has been explored (Ibenmoussa et al., 1998).
Novel Compound Synthesis
There's been significant interest in synthesizing novel compounds using 4-piperidinebutyric acid, methyl ester. For instance, its derivatives have been used to create unconventional piperidine compounds, which are valuable in the development of new pharmaceuticals (Crotti et al., 2011).
Application in Controlled-Release Systems
4-Piperidinebutyric acid, methyl ester has been applied in the development of controlled-release systems. For example, in a study, a quaternary ammonium salt was covalently bound onto a polyethylene backbone via a hydrolyzable ester linkage derived from 4-piperidinebutyric acid, methyl ester, which provided a slow release of the disinfecting agent (McCubbin et al., 2006).
Synthesis of Piperidine Derivatives
The methyl ester of 4-piperidinebutyric acid is instrumental in synthesizing polysubstituted piperidine derivatives. These derivatives are crucial in various fields, including pharmaceutical research and material science (Lorthiois et al., 1998).
Radiopharmaceutical Development
This compound has also been explored in the development of radiopharmaceuticals for imaging purposes, particularly in measuring enzymatic activity in the human brain. Such applications are crucial in diagnosing and understanding neurological conditions (Snyder et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-piperidin-1-ylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)6-5-9-11-7-3-2-4-8-11/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSCSZQWNCEXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213319 | |
| Record name | 4-Piperidinebutyric acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinebutyric acid, methyl ester | |
CAS RN |
63867-69-6 | |
| Record name | 4-Piperidinebutyric acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Piperidinebutyric acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3055227.png)

![1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione](/img/structure/B3055229.png)
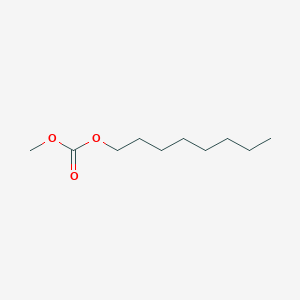

![2-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3055235.png)
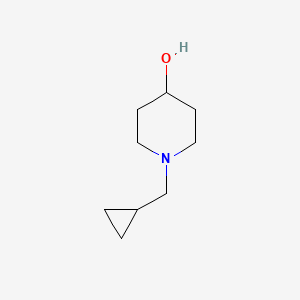
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate](/img/structure/B3055238.png)

